molecular formula C20H27ClN2O4 B1402855 2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid CAS No. 1380571-63-0

2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid

Cat. No. B1402855
CAS RN: 1380571-63-0
M. Wt: 394.9 g/mol
InChI Key: HTKKQHMZDZPFGW-UHFFFAOYSA-N
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Description

The compound “2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid” is a complex organic molecule. The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The BOC group, for instance, is a carbamate functional group, which is used to protect amines in organic synthesis .


Chemical Reactions Analysis

In chemical reactions, care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

properties

IUPAC Name

2-[5-chloro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-indol-2-yl]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN2O4/c1-11(2)8-14(18(24)25)17-15(10-22-19(26)27-20(3,4)5)13-9-12(21)6-7-16(13)23-17/h6-7,9,11,14,23H,8,10H2,1-5H3,(H,22,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKKQHMZDZPFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=C(C2=C(N1)C=CC(=C2)Cl)CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid
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2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid
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2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid
Reactant of Route 4
2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid
Reactant of Route 5
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2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid
Reactant of Route 6
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2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid

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